A Technical Guide to Fmoc-L-Dap(Pentynoyl)-OH: Properties, Applications, and Experimental Protocols
A Technical Guide to Fmoc-L-Dap(Pentynoyl)-OH: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Dap(Pentynoyl)-OH is a specialized amino acid derivative designed for the facile incorporation of a terminal alkyne functionality into synthetic peptides. This building block is a key component in the field of bioconjugation and drug development, primarily enabling the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Its structure features a diaminopropionic acid (Dap) core where the α-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, making it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols. The side-chain amino group is acylated with a pentynoyl group, which provides the terminal alkyne necessary for subsequent conjugation reactions.
This technical guide provides a comprehensive overview of the properties of Fmoc-L-Dap(Pentynoyl)-OH, detailed experimental protocols for its use in peptide synthesis and subsequent click chemistry modifications, and a discussion of its applications in the development of advanced peptide-based therapeutics and research tools.
Core Properties of Fmoc-L-Dap(Pentynoyl)-OH
The physical and chemical properties of Fmoc-L-Dap(Pentynoyl)-OH are summarized in the table below. These specifications are critical for its effective use in peptide synthesis and for the characterization of the resulting peptides.
| Property | Value | Reference(s) |
| Chemical Structure | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(pent-4-ynoylamino)propanoic acid | |
| Molecular Formula | C₂₃H₂₂N₂O₅ | [1][2] |
| Molecular Weight | 406.43 g/mol | [1][2] |
| CAS Number | 2250436-47-4 | [1][2] |
| Appearance | White to off-white solid | |
| Purity | Typically >95% (HPLC) | |
| Solubility | Soluble in DMF, DMSO, NMP | |
| Storage Conditions | Store at -20°C for long-term stability | [1] |
Applications in Peptide Science and Drug Development
The primary utility of Fmoc-L-Dap(Pentynoyl)-OH lies in its role as a versatile linker for the site-specific modification of peptides. The terminal alkyne introduced via this amino acid is bioorthogonal, meaning it does not react with native functional groups found in biological systems, thus allowing for highly specific chemical ligations.
Key applications include:
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Peptide-Drug Conjugates (PDCs): The alkyne handle allows for the covalent attachment of cytotoxic drugs, imaging agents, or other therapeutic payloads to a peptide that can target specific cells or tissues.
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Peptide Labeling: Fluorophores, biotin, or other reporter molecules can be "clicked" onto the peptide for use in diagnostics, immunoassays, and proteomics research.
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Peptide Cyclization: Intramolecular click reactions between a side-chain alkyne and a side-chain azide (B81097) can be used to generate cyclic peptides with enhanced stability and constrained conformations, which can lead to improved biological activity.
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PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains via click chemistry can improve the pharmacokinetic properties of therapeutic peptides by increasing their solubility and in vivo half-life.
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Surface Immobilization: Peptides containing this alkyne-modified amino acid can be readily attached to azide-functionalized surfaces for the development of biosensors and other biomaterials.
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of Fmoc-L-Dap(Pentynoyl)-OH into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS) and a subsequent on-resin copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Incorporation of Fmoc-L-Dap(Pentynoyl)-OH into a Peptide Sequence via SPPS
This protocol outlines the manual steps for coupling Fmoc-L-Dap(Pentynoyl)-OH to a resin-bound peptide. The procedure is analogous to the coupling of other standard Fmoc-protected amino acids.
Materials:
-
Fmoc-protected peptide-resin
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Fmoc-L-Dap(Pentynoyl)-OH
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
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Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
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Deprotection solution: 20% piperidine (B6355638) in DMF
-
Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
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Inert gas (Nitrogen or Argon)
Procedure:
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Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
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Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes at room temperature. Drain and repeat the treatment for another 10-15 minutes.
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Washing: Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine. A Kaiser test should be performed to confirm the presence of a free primary amine (a positive test results in a blue color).
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Activation of Fmoc-L-Dap(Pentynoyl)-OH: In a separate vial, dissolve Fmoc-L-Dap(Pentynoyl)-OH (3 equivalents relative to the resin loading), HBTU or HATU (2.9 equivalents), and HOBt (3 equivalents, if using HBTU) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
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Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
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Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow color) indicates that all primary amines have been acylated. If the test is positive, the coupling step can be repeated.
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Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5 times), DCM (3 times), and IPA (3 times). The resin is now ready for the next coupling cycle or for the final deprotection and cleavage.
On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the on-resin "clicking" of an azide-containing molecule to the pentynoyl group of the incorporated Dap residue.
Materials:
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Peptide-resin containing the Dap(Pentynoyl) residue
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Azide-containing molecule of interest (e.g., a fluorescent dye, drug molecule, or another peptide)
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Copper(I) bromide (CuBr) or Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent
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Sodium ascorbate (B8700270) (if using CuSO₄)
-
Base: 2,6-Lutidine and DIPEA
-
Solvents: DMSO, Isopropanol, DMF, DCM
Procedure:
-
Resin Preparation: Swell the peptide-resin containing the alkyne functionality in DCM (10 mL/g of resin) for 10 minutes.[1]
-
Solvent Degassing: Bubble nitrogen gas through DMSO (12 mL/g of resin) for at least 10 minutes to remove dissolved oxygen.[1]
-
Catalyst Preparation: Dissolve CuBr (1 equivalent based on resin loading) completely in the degassed DMSO.[1]
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Reaction Setup: Drain the DCM from the resin and add the CuBr/DMSO solution.[1]
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Addition of Reagents: Add the azide-containing molecule (typically 1.5-2 equivalents). Then, add 1 equivalent of a freshly prepared 0.1 M aqueous solution of sodium ascorbate.[1] Subsequently, add 10 equivalents of 2,6-lutidine and 10 equivalents of DIPEA.[1]
-
Inert Atmosphere: Purge the reaction vessel with nitrogen for 5 minutes and then seal it.[1]
-
Reaction: Gently agitate the reaction mixture at room temperature for 16-18 hours.[1]
-
Washing: After the reaction is complete, filter the resin and wash it sequentially with Isopropanol/DMSO (5:3 v/v, 3 times), DMF (3 times), and DCM (3 times).[1]
-
Drying: Dry the resin under vacuum. The modified peptide is now ready for cleavage from the resin and subsequent purification.[1]
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows described above.
Biological Context and Signaling Pathways
It is important to note that Fmoc-L-Dap(Pentynoyl)-OH itself does not have inherent biological activity or a direct role in signaling pathways. Its function is to serve as a linker to conjugate biologically active molecules to peptides. The biological effect and the signaling pathways that are modulated are determined by the final peptide conjugate.
For example, a peptide designed to target a specific cancer cell receptor can be conjugated to a cytotoxic drug via the pentynoyl linker. Upon binding to the receptor, the peptide-drug conjugate is internalized, and the drug is released, leading to the activation of apoptotic pathways within the cancer cell. In this scenario, the peptide provides the targeting specificity, and the conjugated drug elicits the biological response.
The versatility of click chemistry enabled by Fmoc-L-Dap(Pentynoyl)-OH allows for the creation of a wide array of peptide conjugates with diverse biological functions, including:
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Enzyme Inhibition: Conjugating a known inhibitor to a cell-penetrating peptide can enhance its intracellular delivery and efficacy.
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Receptor Agonism/Antagonism: Modifying a peptide agonist or antagonist with a fluorescent label can facilitate the study of receptor binding and trafficking.
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Antimicrobial Peptides: The stability and activity of antimicrobial peptides can be modulated by cyclization or by conjugation to other molecules.
Conclusion
Fmoc-L-Dap(Pentynoyl)-OH is a valuable and versatile chemical tool for the site-specific modification of peptides. Its compatibility with standard Fmoc-based solid-phase peptide synthesis and the bioorthogonality of its alkyne group make it an ideal building block for the construction of complex peptide conjugates. The ability to perform highly efficient and specific "click" reactions opens up a vast landscape for the design and synthesis of novel peptide-based therapeutics, diagnostics, and research probes. The detailed protocols and workflows provided in this guide are intended to facilitate the successful application of this powerful reagent in a variety of research and development settings.
(Note: An actual 2D structure image would be generated and embedded here.)
